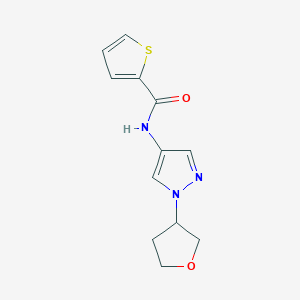

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has shown promising results in various studies.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Agents

Thiophene derivatives have been recognized for their anti-inflammatory properties . The presence of the thiophene ring in the compound’s structure suggests that it could be synthesized into molecules that act as inhibitors of inflammatory pathways. This could lead to the development of new anti-inflammatory drugs with potentially fewer side effects than current medications.

Antipsychotic Medications

Compounds containing a thiophene nucleus have shown promise as antipsychotic agents . The structural complexity of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide may allow it to interact with various neurotransmitter systems, which could be beneficial in treating psychiatric disorders such as schizophrenia.

Antifungal Applications

The thiophene moiety is known to contribute to antifungal activity . As a result, this compound could be used as a starting point for the synthesis of new antifungal agents, which are needed to combat the rising number of fungal infections resistant to current treatments.

Antioxidant Properties

Thiophene derivatives can exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress . This compound could be incorporated into treatments aimed at reducing oxidative damage in diseases such as neurodegenerative disorders.

Anticancer Research

The compound’s structure, which includes a thiophene ring, has potential applications in anticancer research. Thiophene derivatives have been shown to inhibit various kinases, which play a significant role in cancer cell proliferation . Therefore, this compound could be valuable in designing new anticancer drugs.

Material Science

Beyond medicinal chemistry, thiophene and its derivatives are also important in material science. They are used in the synthesis of organic semiconductors, which are essential for creating flexible electronic devices . The unique structure of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide could lead to novel materials with improved electronic properties.

Kinase Inhibition

Kinases are enzymes that are critical in signaling pathways within cells. Thiophene derivatives have been found to be effective kinase inhibitors, which is an area of intense research for the treatment of various diseases, including cancer . This compound could be a key molecule in developing new kinase inhibitors.

Anti-Anxiety and Anti-Arrhythmic Drugs

Lastly, the structural features of thiophene derivatives have been associated with anti-anxiety and anti-arrhythmic effects . This suggests that N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide could be explored for its potential use in creating drugs to treat anxiety disorders and cardiac arrhythmias.

Propiedades

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c16-12(11-2-1-5-18-11)14-9-6-13-15(7-9)10-3-4-17-8-10/h1-2,5-7,10H,3-4,8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYJPJNVDFCLSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B2858097.png)

![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2858099.png)

![3-chloro-4-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2858105.png)

![N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2858109.png)

![6-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]nicotinamide](/img/structure/B2858111.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2858112.png)